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molecular formula C8H17NS2 B8763133 Methyl hexyldithiocarbamate CAS No. 72352-82-0

Methyl hexyldithiocarbamate

Cat. No. B8763133
M. Wt: 191.4 g/mol
InChI Key: MEWRCLWSTWTYMK-UHFFFAOYSA-N
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Patent
US04304770

Procedure details

Water (500 ml.) was added to hexylamine (490.0 g.) and a solution of sodium hydroxide (193.6 g.) in water (700 ml.) was added thereto under ice-cooling and stirring. Carbon disulfide (367.8 g.) was added dropwise thereto over 2 hours at 2° to 10° C. and then methyl iodide (687.3 g.) was added dropwise thereto over 1 hour at 0° to 5° C. The resulting mixture was stirred for 30 minutes at the same temperature and for 2 hours at ambient temperature. The reaction mixture was extracted with diethyl ether (1.5 l.). The extract was washed with a saturated aqueous solution of sodium chloride (300 ml.), dried over magnesium sulfate and concentrated to give an oil of methyl N-hexyldithiocarbamate (825.5 g.).
Quantity
193.6 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
367.8 g
Type
reactant
Reaction Step Two
Quantity
687.3 g
Type
reactant
Reaction Step Three
Quantity
490 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[Na+].[C:10](=[S:12])=[S:11].[CH3:13]I>O>[CH2:1]([NH:7][C:10](=[S:12])[S:11][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
193.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
367.8 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
687.3 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
490 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
WAIT
Type
WAIT
Details
over 1 hour at 0° to 5° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes at the same temperature and for 2 hours at ambient temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (1.5 l.)
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride (300 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCC)NC(SC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 825.5 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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